6-(Furan-2-yl)nicotinic acid
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Overview
Description
6-(Furan-2-yl)nicotinic acid is an organic compound that features a furan ring attached to a nicotinic acid moiety
Mechanism of Action
Target of Action
Furan derivatives, which include 6-(furan-2-yl)nicotinic acid, have been noted for their remarkable therapeutic efficacy . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics .
Biochemical Pathways
It’s worth noting that furan-containing compounds, such as this compound, have been employed in various disease areas due to their wide range of advantageous biological and pharmacological characteristics .
Pharmacokinetics
The molecular weight of this compound is 18917 g/mol , which may influence its bioavailability.
Action Environment
The shift from traditional resources such as crude oil to biomass for the production of chemicals, including furan platform chemicals like this compound, has been noted .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Furan-2-yl)nicotinic acid typically involves the coupling of a furan derivative with a nicotinic acid precursor. One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the reaction of a furan boronic acid with a halogenated nicotinic acid under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like ethanol or water, and the reaction is typically carried out at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 6-(Furan-2-yl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The nitro group on the nicotinic acid can be reduced to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst such as aluminum chloride.
Major Products:
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 6-(Furan-2-yl)nicotinamide.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
6-(Furan-2-yl)nicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing into its potential use as a therapeutic agent due to its ability to interact with biological targets.
Comparison with Similar Compounds
- Furan-2-carboxylic acid
- Nicotinic acid
- Furan-2,5-dicarboxylic acid
Comparison: 6-(Furan-2-yl)nicotinic acid is unique due to the presence of both a furan ring and a nicotinic acid moiety. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets compared to its individual components .
Properties
IUPAC Name |
6-(furan-2-yl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-10(13)7-3-4-8(11-6-7)9-2-1-5-14-9/h1-6H,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJRNVXLRKHVQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10597355 |
Source
|
Record name | 6-(Furan-2-yl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10597355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884507-36-2 |
Source
|
Record name | 6-(2-Furanyl)-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=884507-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(Furan-2-yl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10597355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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